molecular formula C12H14ClNO6 B13332547 Methyl 3-amino-3-(4-chlorophenyl)propanoate oxalate

Methyl 3-amino-3-(4-chlorophenyl)propanoate oxalate

Katalognummer: B13332547
Molekulargewicht: 303.69 g/mol
InChI-Schlüssel: IFSURBCZBGCYJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Oxalicacidmethyl3-amino-3-(4-chlorophenyl)propanoate typically involves the esterification of oxalic acid with methyl 3-amino-3-(4-chlorophenyl)propanoate. The reaction conditions often include the use of a catalyst such as sulfuric acid and heating under reflux . The process can be summarized as follows:

    Esterification: Oxalic acid reacts with methyl 3-amino-3-(4-chlorophenyl)propanoate in the presence of a catalyst.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves:

Analyse Chemischer Reaktionen

Types of Reactions

Oxalicacidmethyl3-amino-3-(4-chlorophenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Wissenschaftliche Forschungsanwendungen

Oxalicacidmethyl3-amino-3-(4-chlorophenyl)propanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Oxalicacidmethyl3-amino-3-(4-chlorophenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 3-amino-3-(4-chlorophenyl)propanoate: A precursor in the synthesis of Oxalicacidmethyl3-amino-3-(4-chlorophenyl)propanoate.

    Oxalic acid derivatives: Compounds with similar structures and properties.

Uniqueness

Oxalicacidmethyl3-amino-3-(4-chlorophenyl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C12H14ClNO6

Molekulargewicht

303.69 g/mol

IUPAC-Name

methyl 3-amino-3-(4-chlorophenyl)propanoate;oxalic acid

InChI

InChI=1S/C10H12ClNO2.C2H2O4/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7;3-1(4)2(5)6/h2-5,9H,6,12H2,1H3;(H,3,4)(H,5,6)

InChI-Schlüssel

IFSURBCZBGCYJG-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CC(C1=CC=C(C=C1)Cl)N.C(=O)(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.